2,5-Dimethoxy vs. 3,4-Dimethoxy Substitution: Differential Kinase Target Engagement
The 2,5-dimethoxyphenyl substitution pattern on the pyrimidine core confers DDR1 inhibitory activity that is not observed with the 3,4-dimethoxy regioisomer. Patent CN-111777592-A explicitly teaches that N4-(2,5-dimethoxyphenyl)-pyrimidinediamines achieve DDR1 kinase inhibition, with lead compound X06 showing an inhibition rate of 64.6% at 10 µM against DDR1, and anti-proliferative IC₅₀ values of 0.81–3.73 µM across A549, A431, and HCT116 cancer cell lines [1]. In contrast, the 3,4-dimethoxy analog 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (compound 16 in KR20190043842A) is characterized as an aurora A kinase inhibitor, with no reported DDR1 activity [2]. This target divergence is a direct consequence of the methoxy group geometry on the phenyl ring, making the 2,5-substitution a non-interchangeable design element for DDR1-focused programs.
| Evidence Dimension | DDR1 kinase inhibition at 10 µM |
|---|---|
| Target Compound Data | 64.6% inhibition at 10 µM (compound X06, N4-(2,5-dimethoxyphenyl)-pyrimidinediamine series) [1] |
| Comparator Or Baseline | 3,4-dimethoxy analog (KR20190043842A compound 16): no DDR1 activity reported; activity ascribed to aurora A kinase [2] |
| Quantified Difference | Qualitative target shift: DDR1 (2,5-diOMe) vs. Aurora A (3,4-diOMe) |
| Conditions | DDR1 kinase biochemical assay; cell viability assays in A549, A431, HCT116 (CN-111777592-A) |
Why This Matters
If a research program targets DDR1 kinase, the 2,5-dimethoxyphenyl substitution is mechanistically essential; procurement of the 3,4-dimethoxy analog would deliver an aurora A-biased compound with no expected DDR1 activity, fundamentally invalidating the experimental design.
- [1] CN-111777592-A. N4-(2,5-dimethoxyphenyl)-pyrimidinediamine targeted DDR1 inhibitor. 2020. Abstract: X06 IC₅₀ = 0.81–3.73 µM (A549, A431, HCT116); DDR1 inhibition 64.6% at 10 µM. View Source
- [2] KR20190043842A. Pyrimidine-2-amine derivatives as aurora A kinase inhibitors. Compound 16: 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. View Source
